molecular formula C10H17P B14541303 Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- CAS No. 61861-08-3

Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-

Cat. No.: B14541303
CAS No.: 61861-08-3
M. Wt: 168.22 g/mol
InChI Key: YVQXUQGRSPGFBS-UHFFFAOYSA-N
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Description

Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is a specialized organophosphorus compound It is characterized by the presence of a phosphine group attached to a pentamethyl-substituted cyclopentadienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. For example, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphine compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The phosphine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different functional groups.

Scientific Research Applications

Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- involves its ability to donate a lone pair of electrons from the phosphorus atom. This property allows it to act as a ligand, forming complexes with transition metals and influencing their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, (1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is unique due to the presence of both the phosphine group and the pentamethyl-substituted cyclopentadienyl ring. This combination imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and other applications.

Properties

CAS No.

61861-08-3

Molecular Formula

C10H17P

Molecular Weight

168.22 g/mol

IUPAC Name

(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane

InChI

InChI=1S/C10H17P/c1-6-7(2)9(4)10(5,11)8(6)3/h11H2,1-5H3

InChI Key

YVQXUQGRSPGFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)P)C

Origin of Product

United States

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